H-Arg-Trp-NH2 . 2 HCl
Overview
Description
H-Arg-Trp-NH2 . 2 HCl, also known as L-arginyl-L-tryptophylamide dihydrochloride, is a synthetic dipeptide compound. It consists of the amino acids arginine and tryptophan, linked by a peptide bond, and is stabilized as a dihydrochloride salt. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Trp-NH2 . 2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The protected arginine (H-Arg) is coupled to the resin.
Deprotection: The protecting group on the arginine is removed.
Coupling: The protected tryptophan (H-Trp) is coupled to the deprotected arginine.
Cleavage: The peptide is cleaved from the resin and deprotected to yield H-Arg-Trp-NH2.
Salt Formation: The peptide is treated with hydrochloric acid to form the dihydrochloride salt (this compound).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and purity. The use of large-scale reactors and optimized reaction conditions helps in achieving high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Trp-NH2 . 2 HCl can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups on the arginine or tryptophan residues.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives, while reduction can yield modified arginine or tryptophan residues.
Scientific Research Applications
H-Arg-Trp-NH2 . 2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and cell signaling.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Arg-Trp-NH2 . 2 HCl involves its interaction with specific molecular targets and pathways. The arginine residue can interact with nitric oxide synthase, leading to the production of nitric oxide, a signaling molecule. The tryptophan residue can interact with serotonin receptors, influencing neurotransmission. These interactions contribute to the compound’s biological effects, such as vasodilation and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-NH2: Another dipeptide with arginine and glycine.
H-Arg-Phe-NH2: A dipeptide with arginine and phenylalanine.
H-Arg-Lys-NH2: A dipeptide with arginine and lysine.
Uniqueness
H-Arg-Trp-NH2 2 HCl is unique due to the presence of tryptophan, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H/t12-,14-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYCKVXSLSGFI-FORAGAHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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